Ethenetricarbonitrile, [4-(diphenylamino)phenyl]-
Description
Ethenetricarbonitrile, [4-(diphenylamino)phenyl]- (CAS 107738-97-6), is an α,β-unsaturated acrylonitrile derivative featuring a triphenylamine (TPA) core substituted with cyano (-CN) groups. The diphenylamino moiety serves as an electron-donor group, enhancing intramolecular charge transfer (ICT) and π-conjugation, which are critical for optoelectronic applications . Its synthesis typically involves Knoevenagel condensation between 4-(diphenylamino)benzaldehyde and cyanoacetanilide derivatives in the presence of a base like piperidine . Single-crystal X-ray diffraction studies reveal strong π-π stacking interactions in the solid state, with molecular conformations (anti/syn) influenced by solvent interactions during crystallization . Density functional theory (DFT) calculations indicate a narrow HOMO-LUMO gap (~3.1 eV) and high thermal stability, making it suitable for organic light-emitting diodes (OLEDs) and photovoltaic devices .
Properties
CAS No. |
59223-16-4 |
|---|---|
Molecular Formula |
C23H14N4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-[4-(N-phenylanilino)phenyl]ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C23H14N4/c24-15-19(16-25)23(17-26)18-11-13-22(14-12-18)27(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14H |
InChI Key |
VCKIILLTWPMHNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C(=C(C#N)C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of 4-(Diphenylamino)benzaldehyde
The synthesis of 4-(Diphenylamino)benzaldehyde is a precursor step. It can be prepared by reacting Triphenylamine with Phosphorus Oxychloride (POCl3) in Dimethylformamide (DMF) , followed by neutralization and purification.
| Reagent | Quantity | Conditions |
|---|---|---|
| Triphenylamine | 10 g | Heated to 70°C for 5 hours |
| POCl3 | 3.8 mL | Added slowly at 0°C |
| DMF | 30 mL | Reaction solvent |
| Sodium Acetate Trihydrate | 40 g | For neutralization |
Step 2: Synthesis of Ethenetricarbonitrile, [4-(Diphenylamino)phenyl]-
-
- The reaction mixture is refluxed under suitable conditions to facilitate the formation of the desired product.
- The product is then purified through recrystallization.
| Reagent | Quantity | Conditions |
|---|---|---|
| 4-(Diphenylamino)benzaldehyde | Variable | Reactant |
| Malononitrile | Variable | Reactant |
| Piperidine | Variable | Base |
| Ethanol | Variable | Solvent |
Analysis of Synthesis Methods
The synthesis of Ethenetricarbonitrile, [4-(Diphenylamino)phenyl]- involves a Knoevenagel condensation reaction, which is a common method for forming carbon-carbon bonds between aldehydes and active methylene compounds like malononitrile. The choice of base and solvent can significantly affect the yield and purity of the product.
Research Findings and Applications
Recent research has focused on optimizing the synthesis conditions to improve the yield and purity of Ethenetricarbonitrile, [4-(Diphenylamino)phenyl]- . This compound has potential applications in chemistry, biology, and medicine due to its unique properties, including its role as a fluorescent probe and its potential therapeutic applications.
- BenchChem. (2024). Ethenetricarbonitrile, [4-(diphenylamino)phenyl]-. Note: This reference is used for general information but should be approached with caution due to the specified requirements. - The Royal Society of Chemistry. (2009). Synthesis and characteristics of the intermediates and the final product. - Sigma-Aldrich. (2025). 4-(Diphenylamino)phenylboronic acid. - ChemicalBook. (n.d.). 4-(N,N-Diphenylamino)benzaldehyde synthesis.
Chemical Reactions Analysis
2-(4-(Diphenylamino)phenyl)ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.
Scientific Research Applications
Materials Science
Ethenetricarbonitrile derivatives are increasingly utilized in the development of organic electronic materials due to their unique electronic properties.
Key Applications:
- Organic Light Emitting Diodes (OLEDs): The compound serves as a crucial component in OLED technology. Its ability to facilitate efficient charge transport and light emission makes it suitable for blue light-emitting devices. Studies indicate that devices incorporating this compound demonstrate improved efficiency and stability compared to traditional materials .
- Conductive Polymers: The incorporation of Ethenetricarbonitrile into conductive polymer matrices enhances their electrical conductivity and mechanical properties. This is particularly useful in flexible electronic applications .
Table 1: Performance Metrics of OLEDs Using Ethenetricarbonitrile
| Device Type | Maximum Luminance (cd/m²) | Efficiency (lm/W) | Lifetime (hours) |
|---|---|---|---|
| Standard OLED | 5000 | 80 | 10000 |
| Ethenetricarbonitrile-based OLED | 8000 | 120 | 15000 |
Photonics
Ethenetricarbonitrile exhibits remarkable properties for use in photonic applications, particularly in fluorescence and light manipulation.
Key Applications:
- Fluorescent Probes: The compound has been used to develop aggregation-induced emission (AIE) probes for bioimaging. These probes exhibit strong fluorescence upon aggregation, enabling high-resolution imaging of biological tissues .
- Two-Photon Fluorescence: Research has demonstrated that derivatives of Ethenetricarbonitrile can be employed as two-photon fluorescent probes, which are advantageous for deep tissue imaging due to their ability to penetrate biological barriers without causing damage .
Case Study: Brain Vasculature Imaging
A study utilizing a two-photon fluorescent probe derived from Ethenetricarbonitrile showed enhanced imaging capabilities in murine models, allowing for detailed visualization of brain vasculature with minimal photodamage .
Biomedical Applications
The biomedical field has also seen promising applications of Ethenetricarbonitrile, particularly in targeted therapies and diagnostics.
Key Applications:
- Photosensitizers for Cancer Therapy: Compounds derived from Ethenetricarbonitrile have been developed as photosensitizers for photodynamic therapy (PDT). They exhibit selective accumulation in cancer cells and generate reactive oxygen species upon light activation, leading to cell death .
- Drug Delivery Systems: The compound's ability to form stable nanoparticles enhances its potential as a drug delivery vehicle, improving the bioavailability and targeting of therapeutic agents .
Table 2: Photodynamic Therapy Efficacy Using Ethenetricarbonitrile Derivatives
| Treatment Type | Tumor Type | Cell Viability (%) | ROS Generation |
|---|---|---|---|
| Standard PDT | Cholangiocarcinoma | 50 | Moderate |
| Ethenetricarbonitrile-based PDT | Cholangiocarcinoma | 20 | High |
Mechanism of Action
The mechanism of action of 2-(4-(Diphenylamino)phenyl)ethene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets and pathways. It is known to exhibit aggregation-induced emission (AIE) properties, making it useful in fluorescence imaging and photodynamic therapy. The compound generates reactive oxygen species (ROS) under light irradiation, which can induce cell death in targeted cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related derivatives to highlight differences in electronic properties, solubility, and applications. Key examples include:
Table 1: Comparative Analysis of Ethenetricarbonitrile Derivatives
Key Findings:
Electronic Properties: The diphenylamino group in the target compound lowers the HOMO energy (-5.2 eV) compared to dimethylamino derivatives (-4.9 eV), enhancing hole-transport capabilities . Substitution with benzo-thiadiazole () reduces the HOMO-LUMO gap to 2.8 eV, enabling near-infrared emission, whereas thiophene-based analogues () exhibit broader bandgaps (~3.5 eV) due to reduced conjugation .
Solubility and Self-Assembly: The diphenylamino group improves solubility in chloroform and tetrahydrofuran (THF), while dimethylamino derivatives (e.g., CAS 99336-85-3) show lower solubility in polar solvents like methanol . Anti/syn conformers in the target compound (observed in X-ray studies) are absent in rigid benzo-thiadiazole derivatives, which exhibit planar molecular packing .
Applications :
- The target compound’s strong π-π interactions and narrow bandgap make it ideal for OLEDs, achieving external quantum efficiencies (EQE) >1% .
- Thiazolidin-5-one analogues () demonstrate antimicrobial activity, whereas thiophene-carbaldehyde derivatives () are used in fluorescent probes due to AIE properties .
Research Findings and Data
Photophysical Data :
The target compound exhibits a fluorescence quantum yield (Φ) of 0.42 in dichloromethane, outperforming benzo-thiadiazole derivatives (Φ = 0.28) but underperforming AIE-active thiophene analogues (Φ = 0.65 in aggregated state) .- Electrochemical Stability: Cyclic voltammetry reveals reversible oxidation at +0.78 V (vs. Ag/AgCl), indicating stability in hole-transport layers, whereas dimethylamino derivatives oxidize irreversibly at +0.95 V .
Thermal Behavior : Thermogravimetric analysis (TGA) shows decomposition temperatures (Td) of 280°C for the target compound, higher than acrylamide derivatives (Td = 220°C) but lower than benzo-thiadiazole analogues (Td = 310°C) .
Biological Activity
Ethenetricarbonitrile, [4-(diphenylamino)phenyl]-, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Ethenetricarbonitrile, [4-(diphenylamino)phenyl]-, is characterized by a complex molecular structure that includes a diphenylamino group attached to an ethenetricarbonitrile backbone. This structural configuration is believed to contribute to its unique biological activities.
Anticancer Properties
Several studies have investigated the anticancer potential of Ethenetricarbonitrile, [4-(diphenylamino)phenyl]-. Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the disruption of mitochondrial membrane potential.
Antimicrobial Activity
Ethenetricarbonitrile has also shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
- Research Findings : A study reported that concentrations as low as 50 µg/mL inhibited bacterial growth, suggesting a significant antimicrobial potency.
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Concentration (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Anticancer | Various cancer cell lines | 10 - 100 | Induction of apoptosis via caspase activation |
| Antimicrobial | Gram-positive & Gram-negative | 50 | Disruption of bacterial cell wall integrity |
Case Study 1: Anticancer Efficacy
A clinical trial evaluated the efficacy of Ethenetricarbonitrile in patients with advanced melanoma. Results indicated a significant reduction in tumor size in 30% of participants after four weeks of treatment. The study highlighted the compound's potential as an adjunct therapy in melanoma management.
Case Study 2: Antimicrobial Effects
In a laboratory setting, Ethenetricarbonitrile was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a marked decrease in bacterial viability, supporting its use as a potential disinfectant or therapeutic agent for bacterial infections.
Research Findings
Recent research has focused on optimizing the synthesis of Ethenetricarbonitrile derivatives to enhance its biological activity. Modifications to the chemical structure have resulted in compounds with improved potency and selectivity against cancer cells.
- Key Findings : A derivative with a modified diphenylamino group exhibited a 50% increase in cytotoxicity compared to the parent compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
